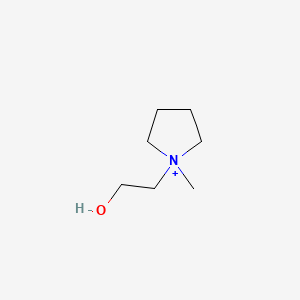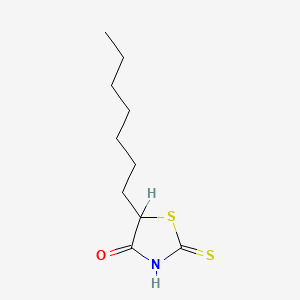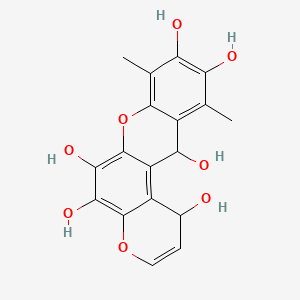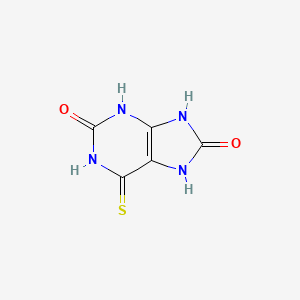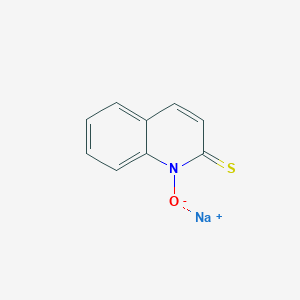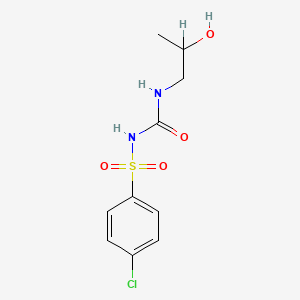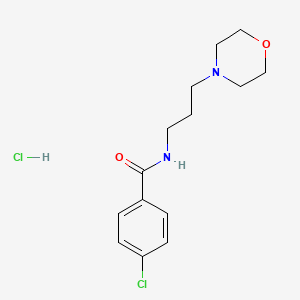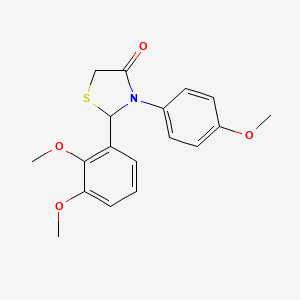
2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone is a dimethoxybenzene.
Scientific Research Applications
Antitumor Activities
A notable application of 2,3-diaryl-4-thiazolidinone derivatives, which includes compounds structurally similar to 2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone, is their potent antitumor properties. These compounds have demonstrated significant inhibitory effects on the proliferation of cancer cell lines, including human lung cancer (A549) and human breast cancer (MDA-MB-231) cells. Structure-activity relationship (SAR) analyses have identified specific derivatives with pronounced antiproliferative activities, also showing substantial inhibitory effects on cancer cell migration. One such derivative was highlighted for its ability to suppress tumor growth and metastasis, indicating the potential of these compounds as novel anticancer agents (Wu et al., 2014).
Pharmacological Evaluation
Further investigations into thiazolidinone derivatives have expanded to encompass their pharmacological profiles, including evaluations against cancer and HIV. The preparation and assessment of these compounds, particularly focusing on their anticancer properties, have been a subject of research, suggesting their utility beyond traditional therapeutic areas (Patel et al., 2013).
Antifungal and Antimicrobial Activities
The antimicrobial and antifungal activities of 4-thiazolidinone derivatives have also been documented, with a series of compounds being synthesized and evaluated against various microbial strains. This research highlights the versatility of thiazolidinone compounds in addressing a range of biological targets, further underscoring their potential in drug development (Al-Ebaisat et al., 2016).
properties
Product Name |
2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-thiazolidinone |
|---|---|
Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO4S/c1-21-13-9-7-12(8-10-13)19-16(20)11-24-18(19)14-5-4-6-15(22-2)17(14)23-3/h4-10,18H,11H2,1-3H3 |
InChI Key |
AAKUGLDBNILBQK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



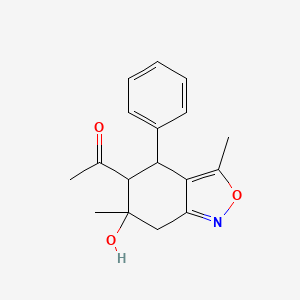
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
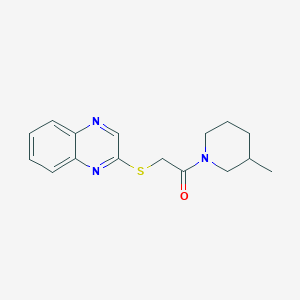
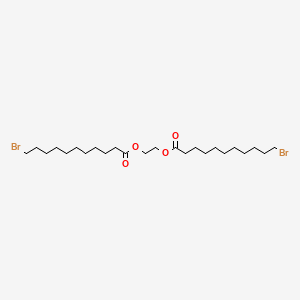
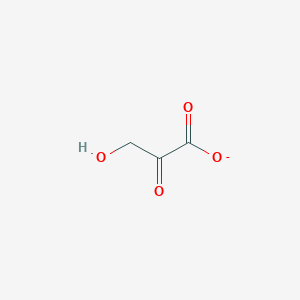
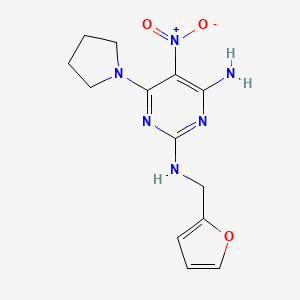
![4-[3-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1227826.png)
